3-Fluoro-2-methoxybenzophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(3-fluoro-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11FO2/c1-17-14-11(8-5-9-12(14)15)13(16)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
STAJXOGUMWTJGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Precision Synthetic Methodologies and Mechanistic Elucidation of 3 Fluoro 2 Methoxybenzophenone
Strategic Approaches to Benzophenone (B1666685) Core Construction with Fluorine and Methoxy (B1213986) Directing Groups
The synthesis of the benzophenone scaffold can be achieved through several key retrosynthetic disconnections. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on one of the aromatic rings introduces unique challenges and opportunities in synthetic design. The directing effects of these substituents play a crucial role in determining the regioselectivity of bond formation.
Friedel-Crafts Acylation Variations and Optimization for Substituted Aromatics
Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. organic-chemistry.orgruc.dk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com For the synthesis of 3-Fluoro-2-methoxybenzophenone, two primary Friedel-Crafts routes can be envisioned: the acylation of 2-fluoroanisole (B128887) with benzoyl chloride, or the acylation of benzene (B151609) with 3-fluoro-2-methoxybenzoyl chloride.
The success of Friedel-Crafts acylation is highly dependent on the nature of the substituents on the aromatic substrate. sci-hub.se The methoxy group is a strong activating group, directing electrophilic attack to the ortho and para positions. Conversely, the fluorine atom is a deactivating group, yet it also directs ortho and para. fluorine1.ru In the case of 2-fluoroanisole, the interplay between these two groups will dictate the regiochemical outcome of the acylation. The steric hindrance from the methoxy group and the electronic deactivation by the fluorine atom can influence the reactivity and may necessitate optimization of reaction conditions, such as the choice of Lewis acid and solvent. sci-hub.sefluorine1.ru Stoichiometric amounts of the Lewis acid are often required as it complexes with both the acylating agent and the product ketone. organic-chemistry.org
Table 1: Key Parameters in Friedel-Crafts Acylation for Substituted Benzophenones
| Parameter | Description | Impact on Synthesis of this compound |
| Lewis Acid Catalyst | e.g., AlCl₃, FeCl₃, BF₃. | The choice of catalyst can influence the reaction rate and selectivity. Stronger Lewis acids may be needed to overcome the deactivating effect of the fluorine atom. |
| Solvent | e.g., CS₂, nitrobenzene, 1,2-dichloroethane. | The solvent can affect the solubility of reactants and the activity of the catalyst. Inert solvents are preferred to avoid side reactions. |
| Temperature | Varies depending on reactants. | Higher temperatures may be required to drive the reaction to completion, but can also lead to side products. |
| Substituent Effects | Activating (e.g., -OCH₃) and deactivating (e.g., -F) groups. | The interplay between the activating methoxy group and the deactivating fluoro group will determine the regioselectivity of the acylation. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds due to their mild reaction conditions and high functional group tolerance. nobelprize.org
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. xisdxjxsu.asialibretexts.org For the synthesis of this compound, this could involve the coupling of a (3-fluoro-2-methoxyphenyl)boronic acid with benzoyl chloride or a derivative. The general mechanism proceeds through an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.gov
Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Example | Role in the Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | Phosphine-based (e.g., PPh₃) or N-heterocyclic carbenes (NHCs). libretexts.orgnih.gov | Stabilizes the palladium center and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. nih.gov | Activates the organoboron species for transmetalation. |
| Organoboron Reagent | (3-fluoro-2-methoxyphenyl)boronic acid | The source of one of the aryl groups. |
| Organic Halide/Triflate | Benzoyl chloride | The source of the other aryl group and the carbonyl functionality. |
The Heck reaction is another powerful palladium-catalyzed method that couples an unsaturated halide (or triflate) with an alkene. libretexts.orgbeilstein-journals.org While not a direct route to benzophenones, it can be used to synthesize precursors which are then oxidized to the final product. The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing this compound, an SNAr reaction could potentially be employed, for example, by reacting a difluorinated benzophenone precursor with a methoxide (B1231860) source.
The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the carbonyl group of the benzophenone and the fluorine atom, stabilizes this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org The fluorine atom itself can also act as a good leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group. acgpubs.orgnih.gov
Research has shown that the rate of SNAr is significantly influenced by the nature and position of the substituents on the aromatic ring. libretexts.orgacgpubs.org The presence of a fluorine substituent often enhances the rate of nucleophilic aromatic substitution. acgpubs.org
Photochemical Synthesis Routes and Derivatization Strategies
Photochemical reactions offer unique pathways for the synthesis and derivatization of organic molecules, often proceeding under mild conditions. acs.orgacs.org For benzophenones, photochemical methods can be employed for various transformations. One of the most well-known photochemical reactions of benzophenone is its photoreduction in the presence of a hydrogen donor, which leads to the formation of benzopinacol (B1666686). acs.org
While not a direct method for the primary synthesis of the this compound core, photochemical strategies can be used for subsequent derivatizations. acs.org For instance, ortho-substituted benzophenones can undergo a photochemical enolization process. acs.org The specific impact of the fluoro and methoxy substituents on the photochemical behavior of the benzophenone core would be an area of interest, as substituents are known to significantly influence the nature of the excited states and their subsequent reactivity. acs.orgresearchgate.net
Advanced Reaction Engineering and Process Intensification
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. Advanced reaction engineering and process intensification techniques play a crucial role in achieving these goals.
Microwave-Assisted Synthesis of Benzophenone Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. ajrconline.orgoatext.com These advantages include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgnih.gov The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org
The application of microwave irradiation has been shown to be effective in a variety of reactions relevant to benzophenone synthesis, including palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds. researchgate.netnih.gov For the synthesis of this compound, microwave-assisted Suzuki-Miyaura coupling or Friedel-Crafts acylation could potentially offer a more efficient and environmentally friendly alternative to traditional methods. nih.gov The ability to rapidly screen reaction conditions and optimize parameters makes microwave synthesis particularly attractive for the preparation of complex molecules. nih.govresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Reaction Time | Often hours to days | Typically minutes to hours nih.gov |
| Energy Efficiency | Lower | Higher ajrconline.org |
| Temperature Control | Can be less precise | Precise and uniform heating researchgate.net |
| Yield and Purity | Variable | Often improved yields and cleaner products ajrconline.org |
Solvent-Free and Green Chemistry Approaches in Benzophenone Synthesis
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of benzophenones. hilarispublisher.comimist.ma These approaches often involve solvent-free conditions, the use of alternative energy sources like microwave irradiation, and mechanochemistry to enhance reaction efficiency and minimize environmental impact. hilarispublisher.comimist.ma
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netsacredheart.eduumich.edunih.govsemanticscholar.org In the context of benzophenone synthesis, microwave irradiation can be employed in reactions such as the Friedel-Crafts acylation. For instance, the reaction of various benzophenones with ethylene (B1197577) glycol to form ketals has been shown to proceed to 100% conversion with high yields in significantly reduced reaction times under microwave irradiation. researchgate.netsemanticscholar.org While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the successful application to a range of substituted benzophenones suggests its potential applicability. researchgate.netnih.govsemanticscholar.org
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a solvent-free alternative for synthesizing various organic compounds, including benzophenone derivatives. acs.org This technique can lead to high-yield synthesis and, in some cases, can be assisted by the addition of a small amount of liquid (liquid-assisted grinding or LAG). acs.org For example, benzophenone hydrazone derivatives have been prepared in high yields (>90%) via a mechanochemical reaction. acs.org The synthesis of various chemoreceptors has also been achieved through mechanochemical methods, highlighting the versatility of this approach. acs.org The use of a BiCl3-loaded montmorillonite (B579905) K10 clay catalyst has been shown to be effective in the solvent-free synthesis of azine derivatives from benzophenone hydrazone under grinding conditions. nih.gov
The photoreduction of benzophenone to benzopinacol using sunlight is another example of a green chemical process. hilarispublisher.comimist.maresearchgate.net This reaction utilizes a renewable energy source and can be carried out in greener solvents like ethanol. hilarispublisher.comresearchgate.netscispace.com
The following table summarizes various green chemistry approaches applicable to the synthesis of benzophenones:
| Green Chemistry Approach | Description | Key Advantages | Relevant Research Findings |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction rates, improved yields, reduced side products. researchgate.netsemanticscholar.org | Successful synthesis of benzophenone ketals with 100% conversion and high yields. researchgate.netsemanticscholar.org Better yields for bis-1,2,3-triazole-based benzophenones compared to conventional methods. nih.gov |
| Mechanochemistry | Reactions conducted by grinding solid reactants together. | Solvent-free, high efficiency, potential for novel reactivity. acs.org | High-yield synthesis of benzophenone hydrazone derivatives. acs.org Effective for producing N-aryl amides and α-aryl carbonyl derivatives. researchgate.net |
| Photochemical Synthesis | Utilization of light to initiate chemical reactions. | Use of renewable energy (sunlight), mild reaction conditions. hilarispublisher.comimist.ma | Photoreduction of benzophenone to benzopinacol in the presence of sunlight. hilarispublisher.comimist.maresearchgate.net |
| Catalysis with Solid Supports | Employing recyclable solid catalysts like clays. | Ease of catalyst separation, reduced waste, reusability. nih.gov | BiCl3-loaded montmorillonite K10 used as a recyclable catalyst for azine synthesis. nih.gov |
These methodologies demonstrate a significant shift towards more sustainable and efficient synthetic routes for benzophenone and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Methoxybenzophenone
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Fundamental Vibrational Modes and Functional Group Analysis
Further research or direct laboratory characterization would be necessary to generate the data required for such an article.
Correlation of Vibrational Frequencies with Electronic Structure and Substituent Effects
The vibrational frequencies of 3-Fluoro-2-methoxybenzophenone are intricately linked to its electronic structure, with the fluoro and methoxy (B1213986) substituents playing a significant role in modulating the vibrational modes of the benzophenone (B1666685) core. The introduction of substituents onto the benzene (B151609) rings alters the charge distribution within the molecule, which in turn affects the force constants of the bonds and, consequently, their vibrational frequencies. researchgate.netslideshare.net
The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group introduces a push-pull electronic effect across the benzophenone skeleton. core.ac.uk This electronic perturbation influences the vibrational modes, particularly those associated with the carbonyl group (C=O) and the phenyl rings. For instance, the C=O stretching frequency is sensitive to the electronic nature of the substituents. Electron-donating groups tend to decrease the C=O stretching frequency, while electron-withdrawing groups tend to increase it. In this compound, the interplay of these opposing effects, along with their positions on the ring, results in a unique vibrational spectrum.
Studies on substituted benzophenones have shown that vibrational modes can be influenced by factors such as intramolecular hydrogen bonding and the phase of the sample (solid, liquid, or vapor). researchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational bands. researchgate.netresearchgate.net
Table 1: Key Vibrational Frequencies and their Assignments for Substituted Benzophenones
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Factors Influencing Frequency |
| C=O Stretch | 1630 - 1680 | Electron-donating/withdrawing nature of substituents, conjugation, hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | --- |
| Asymmetric C-O-C Stretch (methoxy) | 1230 - 1275 | --- |
| Symmetric C-O-C Stretch (methoxy) | 1020 - 1075 | --- |
| C-F Stretch | 1100 - 1400 | Position on the aromatic ring. |
Note: The exact frequencies for this compound would require specific experimental data.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic spectrum of this compound is characterized by absorption bands corresponding to various electronic transitions within the molecule. These transitions are crucial for understanding the photophysical and photochemical behavior of the compound.
Like other benzophenone derivatives, this compound is expected to exhibit two main types of electronic transitions in the UV-Vis region:
n→π transitions:* These involve the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths. shivajicollege.ac.in
π→π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system. These are generally more intense than n→π* transitions and occur at shorter wavelengths. shivajicollege.ac.in
The positions and intensities of these absorption bands are influenced by the substituents. The electron-donating methoxy group and the electron-withdrawing fluoro group can cause shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism when the solvent is varied. nih.gov In polar solvents, n→π* transitions often experience a hypsochromic (blue) shift, while π→π* transitions may show a bathochromic (red) shift. oregonstate.edu
Upon absorption of light, this compound is promoted to an excited singlet state (S₁). The subsequent decay of this excited state can occur through several pathways, including fluorescence, intersystem crossing to a triplet state (T₁), and non-radiative decay. nih.gov Benzophenones are known for their high efficiency of intersystem crossing to the triplet state. core.ac.uk
The excited state dynamics are influenced by the nature of the lowest excited state. researchgate.net If the lowest singlet excited state is of n→π* character, intersystem crossing to the triplet state is typically very fast. The resulting triplet state is often reactive and can participate in photochemical reactions, such as hydrogen abstraction. researchgate.net The presence of the methoxy group can, in some cases, lead to a lowest excited singlet state with more π→π* or charge-transfer character, which can alter the photophysical properties, including the fluorescence quantum yield and the triplet state lifetime. researchgate.net Quenching of the excited states can occur through various mechanisms, including energy transfer to other molecules or chemical reactions. researchgate.net
The solvent environment can significantly impact the electronic absorption and emission spectra of this compound. oregonstate.edu This solvatochromism arises from the differential stabilization of the ground and excited states by the solvent molecules.
In polar solvents, the non-bonding electrons of the carbonyl oxygen can be stabilized by hydrogen bonding or dipole-dipole interactions, leading to a blue shift of the n→π* transition. oregonstate.edu Conversely, the π→π* transition, which often involves a more polar excited state, can be stabilized to a greater extent in polar solvents, resulting in a red shift. oregonstate.edu Studies on similar fluorinated benzophenones have shown that changing the solvent polarity can lead to noticeable shifts in the absorption maxima. nih.govbeilstein-journals.org For instance, in some substituted benzophenones, a blue shift in the n→π* transition is observed when moving from a non-polar solvent to a polar one. oregonstate.edu
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.
Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to elucidate the connectivity of the atoms within the molecule. Common fragmentation pathways for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group.
For this compound, characteristic fragmentation patterns would be expected, including:
Loss of the methoxy group (·OCH₃) or a methyl radical (·CH₃) from the methoxy substituent. nih.gov
Cleavage of the benzoyl-phenyl bond, leading to the formation of fluoromethoxybenzoyl and phenyl cations.
Loss of carbon monoxide (CO) from the benzoyl fragment. nih.gov
Fragmentation of the fluorinated phenyl ring, which can be distinctive for fluorinated aromatic compounds. nist.govdtic.mil
Table 2: Predicted Key Fragmentation Ions for this compound
| Fragment Ion | Proposed Structure |
| [M]+• | C₁₄H₁₁FO₂ |
| [M-CH₃]+ | C₁₃H₈FO₂ |
| [M-OCH₃]+ | C₁₃H₈FO |
| [M-CO]+• | C₁₃H₁₁FO |
| [C₇H₄FO]+ | Fluorobenzoyl cation |
| [C₆H₅O]+ | Phenoxy cation |
| [C₆H₅]+ | Phenyl cation |
Note: The relative abundances of these fragments would depend on the ionization method and energy.
Solid-State Structural Characterization via X-ray Crystallography
While a specific crystal structure for this compound was not found in the search results, analysis of related benzophenone structures reveals common features. The two phenyl rings are typically twisted out of the plane of the central carbonyl group due to steric hindrance. The degree of this twist, defined by the torsional angles, is a key structural parameter.
The presence of the fluoro and methoxy substituents at the 2- and 3-positions would likely influence the crystal packing and intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking. Obtaining a single crystal of this compound and performing an X-ray diffraction analysis would provide invaluable data to confirm its molecular geometry and understand its solid-state properties. anton-paar.comnih.gov
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The precise three-dimensional arrangement of atoms within this compound is defined by its bond lengths, bond angles, and dihedral angles. Although a dedicated single-crystal X-ray diffraction study for this compound is not readily found in current literature, these parameters can be reliably inferred from computational studies and experimental data of analogous structures.
The bond angles around the sp²-hybridized carbon of the carbonyl group are anticipated to be close to 120°. However, steric hindrance between the methoxy group at the 2-position and the carbonyl group may cause a slight expansion of the C2-C(carbonyl)-C(phenyl) angle. The dihedral angles, which describe the twist of the phenyl rings relative to the plane of the carbonyl group, are of particular interest in benzophenone derivatives. researchgate.net In unsubstituted benzophenone, these angles are typically around 54° and 65° in its orthorhombic and monoclinic forms, respectively. researchgate.net For this compound, the steric bulk of the ortho-methoxy group is expected to induce a significant twist in the substituted phenyl ring to minimize steric repulsion.
Table 1: Representative Bond Lengths and Angles in Substituted Benzophenones This table presents typical values observed in related structures, providing a basis for the expected geometry of this compound.
| Parameter | Expected Value/Range |
| C=O Bond Length | 1.21 - 1.23 Å |
| C-F Bond Length | 1.34 - 1.36 Å |
| C(aromatic)-C(aromatic) Bond Length | 1.38 - 1.41 Å |
| C(aromatic)-C(carbonyl) Bond Length | 1.48 - 1.50 Å |
| C-O (methoxy) Bond Length | 1.36 - 1.38 Å |
| O-CH₃ Bond Length | 1.42 - 1.44 Å |
| C-C-C Angle (in ring) | ~120° |
| C-C=O Angle | 118° - 122° |
| Phenyl Ring Dihedral Angles | 40° - 85° |
Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-F···H, F···F, C-F···π)
The arrangement of molecules in the crystalline state is dictated by a network of intermolecular interactions. In the case of this compound, the presence of fluorine and methoxy groups introduces the potential for several types of weak hydrogen bonds and other non-covalent interactions that will influence the crystal packing.
The aromatic rings are capable of forming C-F···π interactions, where the fluorine atom interacts with the electron-rich face of a phenyl ring of a neighboring molecule. Additionally, π···π stacking interactions between the phenyl rings are a common feature in the crystal structures of aromatic compounds and are expected to be present. The methoxy group can also participate in weak C-H···O hydrogen bonds, further stabilizing the crystal structure. researchgate.net
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Weak Hydrogen Bond | C-H | F |
| Weak Hydrogen Bond | C-H | O (carbonyl) |
| Weak Hydrogen Bond | C-H | O (methoxy) |
| Halogen-π Interaction | C-F | π-system (phenyl ring) |
| π-π Stacking | π-system (phenyl ring) | π-system (phenyl ring) |
| Fluorine-Fluorine Interaction | F | F |
Polymorphism and Conformational Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzophenone derivatives. researchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical properties. The existence of polymorphism in this compound is plausible, arising from different packing arrangements of the molecules in the solid state.
Conformational polymorphism, a specific type of polymorphism where different crystal forms contain different molecular conformations, is also a possibility. researchgate.net The flexibility of the benzophenone scaffold, particularly the ability of the phenyl rings to rotate around the bonds connecting them to the carbonyl carbon, allows for different conformers. It is conceivable that different conformers of this compound could be stabilized in different crystalline environments, leading to conformational polymorphs. Factors such as the solvent used for crystallization and the crystallization temperature can influence which polymorphic form is obtained. googleapis.com While no specific studies on the polymorphism of this compound have been reported, the structural features of the molecule suggest that it is a candidate for exhibiting such behavior.
Elucidation of Chemical Reactivity and Detailed Reaction Mechanisms
Photoreduction and Dimerization Pathways of the Benzophenone (B1666685) Core
The photochemistry of benzophenone and its derivatives is a well-studied area, characterized by the excitation of the carbonyl group to a triplet state, which then initiates subsequent reactions. wikipedia.org Upon absorption of UV light, 3-Fluoro-2-methoxybenzophenone is expected to undergo photoreduction and dimerization, processes that are initiated by the formation of an excited triplet state.
Hydrogen Atom Abstraction Mechanisms
The primary photochemical process for benzophenones in the presence of a hydrogen donor is the abstraction of a hydrogen atom by the excited triplet state of the ketone. msu.edu This process is fundamental to the photoreduction of the benzophenone core. acs.org For this compound, the excited triplet state will abstract a hydrogen atom from a suitable donor, such as an alcohol solvent (e.g., isopropanol), to form a ketyl radical. nih.gov
The general mechanism can be described as follows:
Excitation: The benzophenone derivative absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁). wikipedia.org
Hydrogen Abstraction: The triplet state, which has diradical character, abstracts a hydrogen atom from a donor molecule (R-H), resulting in the formation of a benzhydrol-derived ketyl radical and a radical from the donor molecule (R•). msu.edunih.gov
Radical Intermediate Formation and Decay Kinetics
Following hydrogen abstraction, a ketyl radical is formed. The kinetics of the formation and decay of these radical intermediates can be studied using techniques like laser flash photolysis. nih.gov The decay of the ketyl radical can proceed through several pathways:
Dimerization: Two ketyl radicals can couple to form a benzpinacol derivative. This is a common pathway in the photoreduction of benzophenones. researchgate.net
Cross-Coupling: The ketyl radical can react with other radicals present in the solution, such as those derived from the hydrogen donor solvent. nih.gov
Disproportionation: The radicals can undergo disproportionation reactions, leading to the regeneration of the ground-state ketone and the corresponding alcohol.
The decay kinetics of the transient radicals are typically second-order processes. acs.org The specific rate constants are influenced by the substituents on the benzophenone ring system. researchgate.net The decay kinetics of benzophenone triplets and the corresponding ketyl radicals have been observed to follow different patterns depending on the medium, with two-stage decay kinetics being observed in some polymers. nih.gov
Influence of Fluorine and Methoxy (B1213986) Substituents on Photoreactivity
The presence of fluoro and methoxy substituents on the benzophenone core significantly influences its photoreactivity. The rate coefficients of photoreduction reactions show a remarkable dependence on ring substitution. nih.gov
Fluorine Substituent: The fluorine atom is an electron-withdrawing group. This can affect the energy of the n-π* and π-π* triplet states. Generally, electron-withdrawing groups can enhance the rate of hydrogen abstraction by increasing the electrophilicity of the oxygen atom in the triplet state.
Methoxy Substituent: The methoxy group is an electron-donating group. Electron-donating groups can decrease the rate of hydrogen abstraction. researchgate.net This is attributed to a change in the nature of the lowest triplet excited state from a reactive n-π* state to a less reactive charge-transfer (CT) or π-π* state. researchgate.net In some cases, the incorporation of electron-donating substituents has been shown to reduce the efficiency of excited-state hydrogen atom abstraction processes. researchgate.net
The position of the substituents is also crucial. For this compound, the meta-fluoro and ortho-methoxy groups will have a combined electronic effect on the carbonyl group's reactivity. The stability of the resulting ketyl radical is a determining factor in the kinetics of the photoreduction process. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being directed by the existing substituents.
Electrophilic Aromatic Substitution:
The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing.
The fluorine atom (-F) is a deactivating group but is also ortho, para-directing due to its ability to donate electron density through resonance.
The benzoyl group is a deactivating group and is meta-directing.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing benzoyl group. ossila.com The reaction of fluorinated benzophenones with nucleophiles can lead to the substitution of the fluorine atom. smolecule.com The methoxy group can also be displaced in some SNAr reactions, especially with powerful nucleophiles like organolithium or Grignard reagents. researchgate.net
Oxidation and Reduction Chemistry of the Carbonyl Group
The carbonyl group of this compound is a key site for oxidation and reduction reactions.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol (benzhydrol derivative). studylib.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me The reaction with NaBH₄ is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org
Reaction Scheme: this compound + NaBH₄ → 3-Fluoro-2-methoxybenzhydrol
Oxidation: While the benzophenone itself is a ketone and generally resistant to further oxidation under mild conditions, the corresponding benzhydrol can be oxidized back to the ketone. studylib.net Common oxidizing agents for this purpose include chromic acid (generated from potassium dichromate and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). fiveable.meprepchem.com
Metal-Catalyzed Transformations and Coupling Reactions
The halogenated and functionalized aromatic rings of this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The fluorine atom, although a less common coupling partner than bromine or iodine, can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst. mdpi.comresearchgate.netresearchgate.net This would allow for the introduction of new aryl or alkyl groups at the 3-position of the fluorinated ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.org this compound could react with various primary or secondary amines to introduce an amino group at the 3-position, displacing the fluorine atom. ktu.edu Benzophenone imine is a useful ammonia (B1221849) equivalent in this reaction. acs.org
Other Coupling Reactions: Other transition metal-catalyzed reactions, such as the Heck reaction, Stille coupling, and Sonogashira coupling, could potentially be employed to further functionalize the molecule, depending on the specific reaction conditions and the reactivity of the C-F bond. mdpi.comustc.edu.cn Copper-catalyzed reactions, such as the Ullmann condensation, are also widely used for forming biaryl linkages. acs.org
Below is a data table summarizing some of the potential reactions of this compound.
| Reaction Type | Reagents and Conditions | Major Product |
| Photoreduction/Dimerization | UV light, Isopropanol | 3,3'-Difluoro-2,2'-dimethoxybenzpinacol |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 3-Fluoro-2-methoxy-5'-nitrobenzophenone (major isomer) |
| Carbonyl Reduction | NaBH₄, Methanol | (3-Fluoro-2-methoxyphenyl)(phenyl)methanol |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-2-methoxybenzophenone |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-(Amino)-2-methoxybenzophenone |
Reaction Kinetics and Thermodynamic Studies of Reaction Equilibria
General principles governing the reactivity of substituted benzophenones can, however, provide an understanding of its expected chemical behavior. The electronic and steric effects of the fluoro and methoxy substituents are expected to influence the reaction rates and equilibrium positions of reactions involving the carbonyl group.
General Principles of Benzophenone Photoreduction Kinetics
The photoreduction of benzophenones is a classic photochemical reaction that proceeds via the initial excitation of the benzophenone to a singlet state, followed by intersystem crossing to a triplet state. This triplet-state ketone can then abstract a hydrogen atom from a suitable donor (e.g., an alcohol) to form a ketyl radical. The kinetics of this process are influenced by the nature and position of substituents on the aromatic rings.
For instance, studies on various benzophenone derivatives have shown that the rate of photoreduction is sensitive to the electronic properties of the substituents. nih.govcore.ac.uk Electron-withdrawing groups can affect the energy and character of the triplet state, which in turn influences the rate of hydrogen abstraction. nih.gov
Thermodynamic Considerations in Reactions of Substituted Benzophenones
The thermodynamics of reactions involving benzophenone derivatives, such as the formation of complexes or addition products, are also governed by substituent effects. The enthalpy and entropy of reaction are influenced by factors such as bond strengths, steric hindrance, and solvation energies.
Illustrative Data for Related Benzophenone Derivatives
To provide a context for the potential reactivity of this compound, the following tables present kinetic and thermodynamic data for other benzophenone derivatives. It is crucial to note that this data is not for this compound and should be considered for illustrative purposes only.
Table 1: Illustrative Photoreduction Rate Constants for Substituted Benzophenones
| Benzophenone Derivative | Hydrogen Donor | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Benzophenone | Isopropanol | 1.3 x 10⁶ | nih.gov |
| 4,4'-Dimethoxybenzophenone | Isopropanol | 4.7 x 10⁵ | nih.gov |
This table illustrates how substituents can influence the rate of photoreduction. The actual rate for this compound would depend on the combined electronic and steric effects of the fluoro and methoxy groups at the 3 and 2 positions, respectively.
Table 2: Illustrative Thermodynamic Data for Vaporization of Methoxy-Substituted Benzophenones
| Compound | Enthalpy of Vaporization (ΔHvap) [kJ·mol⁻¹] at 298.15 K | Entropy of Vaporization (ΔSvap) [J·mol⁻¹·K⁻¹] at 298.15 K | Reference |
| 2-Methoxybenzophenone | 86.5 ± 1.5 | 138.8 ± 4.0 | mdpi.com |
| 4-Methoxybenzophenone | 89.2 ± 0.9 | 145.2 ± 2.4 | mdpi.com |
This table provides an example of thermodynamic parameters for related compounds. The values for this compound would be unique to its specific structure.
Theoretical and Computational Chemistry Investigations of 3 Fluoro 2 Methoxybenzophenone
Quantum Chemical Calculations (DFT, HF, MP2) for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure and geometry of chemical compounds. worldscientific.com DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in determining molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net The HF method provides a baseline approximation, while MP2 incorporates electron correlation for more refined energy and structural predictions. worldscientific.comnih.gov
The three-dimensional structure of 3-Fluoro-2-methoxybenzophenone is characterized by the relative orientation of its two phenyl rings attached to a central carbonyl group. Like other benzophenone (B1666685) derivatives, the molecule is not planar due to steric hindrance between the ortho-hydrogens of the phenyl rings. researchgate.net Computational geometry optimization, typically performed using methods like DFT with a basis set such as 6-31G(d,p), is used to find the most stable conformation. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Description | Typical Calculated Value |
| τ1 (C-C-C=O) | Dihedral angle of the fluorinated ring | 30° - 40° |
| τ2 (C-C-C=O) | Dihedral angle of the unsubstituted ring | 25° - 35° |
| r(C=O) | Carbonyl bond length | ~1.24 Å |
| r(C-F) | Carbon-Fluorine bond length | ~1.36 Å |
| ∠(C-CO-C) | Angle between the phenyl rings and carbonyl carbon | ~122° |
Note: These values are illustrative and derived from typical DFT calculations on similar benzophenone structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, as the methoxy (B1213986) group is electron-donating, raising the energy of the orbital. Conversely, the LUMO is likely centered on the benzoyl moiety and the unsubstituted phenyl ring. The electron-withdrawing fluorine atom can stabilize the HOMO to some extent. researchgate.net The HOMO-LUMO gap determines the energy required for electronic excitation and influences the molecule's UV-Vis absorption characteristics. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Orbital Energies and Energy Gap
| Parameter | Description | Illustrative Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.3 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| ΔE | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.5 eV |
Note: These values are representative for a molecule of this type as determined by DFT calculations. irjweb.com
The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The ESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.
In this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group also represents a region of negative potential. The fluorine atom, despite its high electronegativity, contributes to a complex potential map due to its interaction with the aromatic system. Regions of positive electrostatic potential are typically found around the hydrogen atoms of the phenyl rings. uni-muenchen.de This information is critical for understanding intermolecular interactions, such as hydrogen bonding.
Computational methods can accurately predict spectroscopic parameters. The calculation of harmonic vibrational frequencies using DFT is a standard procedure for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching frequency (typically a strong band in the IR spectrum), C-F stretching, C-O-C stretching of the methoxy group, and various aromatic C-H and C-C stretching and bending modes. researchgate.net
Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). google.com Benzophenone derivatives typically exhibit two main absorption bands: a strong π→π* transition at lower wavelengths and a weaker, lower-energy n→π* transition associated with the carbonyl group's non-bonding electrons. msu.edu The positions and intensities of these bands are influenced by the substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom will modulate the energies of these transitions.
Table 3: Predicted Key Vibrational Frequencies (Illustrative)
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| ν(C=O) | Carbonyl stretch | 1660 - 1680 |
| ν(C-O-C) | Asymmetric ether stretch | 1240 - 1260 |
| ν(C-F) | Carbon-Fluorine stretch | 1100 - 1200 |
| ν(Ar C-H) | Aromatic C-H stretch | 3000 - 3100 |
Note: These are representative frequencies based on DFT calculations for substituted aromatic ketones. researchgate.netresearchgate.net
Chemical Reactivity Descriptors and Global Reactivity Indices
Several key descriptors are used to quantify reactivity:
Chemical Potential (μ) : Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons. scholaris.ca
Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scholaris.ca
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or weak electrophiles. researchgate.net
These descriptors, calculated from the HOMO and LUMO energies, provide a comprehensive picture of the stability and reactivity of this compound.
Table 4: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Calculated Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.05 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 eV |
Note: Values are calculated using the illustrative HOMO/LUMO energies from Table 2.
Site-Specific Reactivity and Regioselectivity Predictions
The prediction of how this compound will react with other chemical entities is a primary goal of its computational analysis. The arrangement of the fluoro and methoxy substituents on one of the phenyl rings, along with the carbonyl group, creates a unique electronic landscape that dictates its reactivity.
Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution and are a good guide for predicting reactivity towards charged species. uni-muenchen.de For a molecule like this compound, the MEP would likely show a region of negative potential (electron-rich) around the carbonyl oxygen, making it a prime site for electrophilic attack or coordination to Lewis acids. Regions of positive potential (electron-deficient) would be expected around the hydrogen atoms and potentially near the carbon attached to the fluorine atom. researchgate.net
The regioselectivity of reactions, such as electrophilic aromatic substitution, can be predicted by analyzing the relative stability of the intermediates formed upon attack at different positions on the aromatic rings. nih.gov For the substituted ring, the directing effects of the methoxy and fluoro groups are crucial. The strong activating and ortho, para-directing effect of the methoxy group would likely dominate, suggesting that electrophilic attack would preferentially occur at the positions ortho and para to it. However, the steric hindrance from the adjacent benzoyl group and the deactivating effect of the fluorine would modulate this reactivity. Computational models can quantify the activation energies for substitution at each possible site, providing a more refined prediction of the major product. acs.org
Table 1: Predicted Site-Specific Reactivity of this compound
| Reactive Site | Predicted Type of Reactivity | Rationale |
| Carbonyl Oxygen | Nucleophilic / Lewis Basic | High electron density due to lone pairs. |
| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond. |
| Phenyl Ring (unsubstituted) | Electrophilic Substitution | Standard reactivity of a benzoyl-deactivated ring. |
| Phenyl Ring (substituted) | Electrophilic Substitution | Governed by the interplay of -OCH3 (activating, ortho, para-directing) and -F (deactivating, ortho, para-directing) groups. acs.org |
Intermolecular Interactions and Supramolecular Assembly Prediction
The non-covalent interactions that this compound can participate in are critical for understanding its physical properties in the solid state and in solution, as well as its potential to form larger, ordered structures.
While this compound does not possess strong hydrogen bond donors, the oxygen atom of the carbonyl group and the methoxy group can act as hydrogen bond acceptors. scialert.net In the presence of suitable donor molecules (e.g., protic solvents), intermolecular hydrogen bonds of the type C=O···H-X and O-CH3···H-X are expected to form. The strength and geometry of these interactions can be modeled computationally to understand solvation effects and the structure of co-crystals.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The fluorine atom in this compound could potentially participate in halogen bonding, although fluorine is the least polarizable of the halogens and thus forms the weakest halogen bonds. Computational analysis can determine the presence and significance of a positive region (a σ-hole) on the electrostatic surface of the fluorine atom, which is a prerequisite for halogen bonding.
The two phenyl rings of this compound provide ample opportunity for π-stacking interactions with other aromatic systems. These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental to the packing of the molecule in the solid state and its interaction with other aromatic molecules. Computational studies can predict the preferred geometries of these π-stacked dimers (e.g., parallel-displaced vs. T-shaped) and calculate their interaction energies. researchgate.net The substitution pattern on one of the rings will influence the quadrupole moment of that ring, which in turn affects the nature and strength of the π-π interactions.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
This compound is not a rigid molecule. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. This conformational flexibility is crucial for its biological activity and its interactions in different environments.
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound over time. researchgate.net By simulating the motion of the molecule in a given solvent, it is possible to identify the most stable conformations and the energy barriers between them. The dihedral angles between the phenyl rings and the carbonyl plane are key parameters to monitor in these simulations.
MD simulations are also invaluable for studying the explicit effects of solvent on the molecule's structure and dynamics. The simulations can reveal the organization of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds. researchgate.net This provides a molecular-level understanding of solvation, which is essential for predicting the molecule's behavior in different chemical environments. For instance, in polar protic solvents, the simulations would likely show a well-defined solvation shell around the carbonyl and methoxy groups.
Table 2: Predicted Conformational and Interaction Properties of this compound
| Property | Predicted Characteristic | Computational Method of Investigation |
| Dominant Conformation | Non-planar, with twisted phenyl rings. | DFT Geometry Optimization, Molecular Dynamics. |
| Key Intermolecular Interaction | Hydrogen bonding (acceptor), π-stacking. | DFT, Supramolecular Calculations. |
| Solvent Effects | Significant stabilization of polar groups in protic solvents. | Molecular Dynamics with explicit solvent. researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
3-Fluoro-2-methoxybenzophenone serves as a key intermediate in the construction of more elaborate molecular architectures, leveraging the reactivity of its constituent functional groups.
Precursor for Fluorene (B118485) and Fluorenone Derivatives
While direct experimental evidence for the conversion of this compound to fluorene or fluorenone derivatives is not extensively documented, the general synthetic strategies for this class of compounds suggest its potential as a precursor. The intramolecular cyclization of benzophenone (B1666685) derivatives is a known method for the synthesis of fluorenones. nih.govbeilstein-journals.org This transformation typically involves the formation of a carbon-carbon bond between the carbonyl carbon and the ortho-position of the adjacent phenyl ring. In the case of this compound, a potential pathway could involve an intramolecular electrophilic substitution or a radical cyclization, though the specific conditions required to achieve this transformation would need to be experimentally determined. The synthesis of highly substituted fluorenones is often achieved through the oxidative cyclization of biphenyl (B1667301) derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org
Fluorene and its derivatives are of significant interest due to their wide range of applications in materials science and medicinal chemistry. For instance, they are key components in the development of organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com
Scaffold for the Synthesis of Novel Aromatic Systems
The substituted benzophenone core of this compound provides a robust scaffold for the synthesis of novel aromatic systems. The presence of the fluoro and methoxy (B1213986) groups offers opportunities for regioselective functionalization, allowing for the introduction of additional substituents and the extension of the aromatic system. For example, the fluorine atom can be a site for nucleophilic aromatic substitution, while the methoxy group can be cleaved to a hydroxyl group, providing a handle for further reactions. The benzoyl group itself can be transformed into other functional groups, further expanding the synthetic utility of this scaffold. The development of new synthetic methodologies, such as those involving intramolecular SNAr cyclization, has opened up avenues for creating complex heterocyclic systems from appropriately substituted benzophenones. gla.ac.uk
Applications in Photocatalysis and Photochemical Processes
Benzophenone and its derivatives are well-known for their photochemical and photocatalytic properties. medicaljournals.se The carbonyl group in benzophenone can be excited by UV light to a triplet state, which can then act as a photosensitizer in various chemical reactions. This includes the degradation of organic pollutants in water. uts.edu.aunorthwestern.eduresearchgate.net The phototoxic nature of some benzophenone derivatives is also a subject of study. medicaljournals.se
Potential in Organic Electronic Materials Development
The benzophenone core is a common structural motif in materials developed for organic electronics, particularly for OLEDs. researchgate.netmdpi.comnih.govpreprints.org Benzophenone derivatives can function as host materials in the emissive layer of OLEDs, facilitating charge transport and energy transfer to the dopant emitter molecules. researchgate.netossila.comnoctiluca.eu The highly twisted geometry of many benzophenone derivatives can help to reduce intermolecular interactions and self-quenching effects, leading to improved device performance. mdpi.com Furthermore, the benzophenone unit can act as an acceptor in donor-acceptor molecules designed as thermally activated delayed fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies in OLEDs. nih.govnih.govsemanticscholar.org
Components for Light-Emitting Diodes and Photovoltaic Devices
Given the established role of benzophenone derivatives in OLEDs, it is plausible that this compound could be explored as a component in such devices. Its fluorine and methoxy substituents could influence key properties such as thermal stability, solubility, and energy levels (HOMO/LUMO), which are critical for device performance. mdpi.com For instance, the incorporation of a benzophenone moiety has been shown to contribute to deep-blue emission in OLEDs. mdpi.com Bipolar host materials incorporating fluorene and triphenylamine (B166846) have been developed for efficient yellow phosphorescent OLEDs. mdpi.com
In the realm of photovoltaic devices, dye-sensitized solar cells (DSSCs) are a promising technology that utilizes photosensitive dyes to convert sunlight into electricity. rsc.orgisef.netnih.gov While there is no direct report of this compound being used in DSSCs, fluorene derivatives have been employed in the design of sensitizers for these cells. researchgate.net The electronic properties of this compound could potentially be harnessed in the development of new materials for photovoltaic applications.
Supramolecular Chemistry and Crystal Engineering
The presence of fluorine and a methoxy group in this compound makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds, and π-π stacking, which can influence the self-assembly of molecules in the solid state. scispace.comnih.govnsf.govuq.edu.auresearchgate.net The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices and can even alter the self-assembly motif to create new supramolecular architectures. scispace.comnih.gov
The crystal packing of organic molecules is determined by a delicate balance of intermolecular forces, and understanding these interactions is crucial for designing materials with desired properties. researchgate.netbeilstein-journals.org For example, the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals that N—H···O hydrogen bonds link the molecules to form chains. researchgate.net While the crystal structure of this compound has not been reported, it is expected that the interplay of hydrogen bonding involving the methoxy group and potential fluorine-mediated interactions would lead to distinct supramolecular assemblies. mdpi.commdpi.comsemanticscholar.org The study of such structures provides valuable insights into the principles of molecular recognition and self-organization.
Host-Guest Chemistry Applications
The presence of a fluorine atom can significantly influence intermolecular interactions. Fluorine is highly electronegative and can participate in various non-covalent interactions, including dipole-dipole interactions, hydrogen bonds (with C-H donors), and halogen bonds. In the context of host-guest chemistry, the fluorinated phenyl ring of this compound could interact with electron-rich aromatic systems of a guest molecule through quadrupolar interactions. The introduction of fluorine into aromatic systems has been shown to alter self-assembly motifs and enhance the stability of supramolecular lattices. chemeo.com This suggests that this compound could act as a versatile building block for designing hosts with specific recognition properties.
The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, further directing the assembly of host-guest complexes. Methoxy-substituted aromatic compounds are known to engage in various non-covalent interactions that can be exploited in the design of molecular receptors. rsc.org The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the two different phenyl rings of the benzophenone core can create a unique electronic environment that influences its binding affinity and selectivity for specific guest molecules.
The benzophenone scaffold itself has been explored for its utility as a host material in other contexts, such as in phosphorescent organic light-emitting diodes (PhOLEDs), where it facilitates energy transfer to guest phosphorescent dopants. This inherent capability of the benzophenone structure to engage in intermolecular energy transfer hints at its potential to form photoactive host-guest systems.
Development of Advanced Analytical Methodologies for Detection and Characterization
The detection and characterization of this compound, like other substituted benzophenones, rely on a suite of advanced analytical techniques. These methodologies are crucial for ensuring the purity of the compound in synthetic applications and for studying its behavior in various chemical systems. The primary techniques for its characterization include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound.
1H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The methoxy group would present as a sharp singlet further upfield.
13C NMR spectroscopy is used to identify the carbon skeleton. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum (around 195 ppm). The aromatic carbons would show a series of signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic splitting due to C-F coupling. rsc.org
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C14H11FO2), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (approximately 230.24 g/mol ). The fragmentation pattern in mass spectrometry for benzophenones typically involves cleavage at the carbonyl group, leading to the formation of characteristic fragment ions. rsc.org
Chromatographic Techniques are essential for the separation and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is typically achieved using a UV detector, as the benzophenone chromophore absorbs strongly in the UV region.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. The use of a suitable capillary column allows for the efficient separation of isomers and related impurities.
Below are interactive tables summarizing the expected analytical data for this compound based on typical values for similar compounds.
Table 1: Predicted 1H and 13C NMR Chemical Shifts
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Carbonyl C | - | ~195 |
| Aromatic C-F | - | ~160 (d, JC-F ≈ 250 Hz) |
| Aromatic C-O | - | ~155 |
| Other Aromatic C | - | 115-140 |
| Methoxy C | - | ~56 |
| Aromatic H | 7.0 - 8.0 (m) | - |
| Methoxy H | ~3.8 (s) | - |
Table 2: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 230 | [C14H11FO2]+ (Molecular Ion) |
| 135 | [C7H4FO]+ |
| 121 | [C7H5O2]+ |
| 105 | [C6H5CO]+ |
| 95 | [C6H4F]+ |
| 77 | [C6H5]+ |
Table 3: Typical Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | Reversed-phase C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/Water gradient | UV at 254 nm |
| GC | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Helium | Mass Spectrometry (MS) |
These advanced analytical methodologies provide a comprehensive framework for the unambiguous identification, structural confirmation, and purity assessment of this compound, which is essential for its application in research and industry.
Structure Property Relationships: Impact of Fluorine and Methoxy Substitution
Electronic Effects of Fluorine and Methoxy (B1213986) on Aromatic Reactivity
The reactivity of the substituted aromatic ring in 3-Fluoro-2-methoxybenzophenone towards electrophilic aromatic substitution is governed by the combined influence of the fluorine and methoxy groups. Substituents can either activate the ring, making it more reactive than benzene (B151609), or deactivate it, making it less reactive. acgpubs.org
The methoxy group (-OCH₃) at the 2-position is a strong activating group. It donates electron density to the aromatic ring primarily through a resonance effect (+R), which outweighs its weak electron-withdrawing inductive effect (-I). This donation of electrons stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methoxy group.
Conversely, the fluorine atom (-F) at the 3-position is a deactivating group. Halogens are unique in that they withdraw electron density through a strong inductive effect (-I) due to their high electronegativity, but donate electron density via a resonance effect (+R) due to their lone pairs. acgpubs.org For fluorine, the inductive effect dominates, making the ring less reactive than benzene. acgpubs.org This deactivating effect is strongest at the ortho and para positions relative to the fluorine atom.
The electronic structure of the substituted phenyl ring is a direct consequence of the inductive and resonance contributions from both substituents.
Methoxy Group (-OCH₃):
Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring. This increases the electron density at the ortho and para positions.
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the sigma bond connecting it to the ring. This effect is weaker than its resonance donation.
Fluorine Atom (-F):
Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a strong withdrawal of electron density through the C-F sigma bond. This effect decreases the electron density of the entire ring.
Resonance Effect (+R): Like other halogens, fluorine has lone pairs that can be donated to the ring's π-system. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is much weaker than its inductive effect. acgpubs.org
The net result is a polarized aromatic ring. The methoxy group enriches the ring with electron density via resonance, while the fluorine atom depletes it through induction. This creates a complex electronic landscape that influences not only the ring's susceptibility to electrophilic attack but also its interactions with other molecules and its photophysical behavior.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
|---|---|---|---|---|
| Methoxy (-OCH₃) | 2 (ortho) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating |
| Fluorine (-F) | 3 (meta) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |
Stereoelectronic Effects on Conformation and Dihedral Angles
In unsubstituted benzophenone (B1666685), the two phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric strain, with typical dihedral angles of around 30°. The introduction of a bulky substituent at an ortho position (the 2- or 6-position) dramatically increases this steric hindrance. cdnsciencepub.com
In this compound, the methoxy group at the 2-position forces the substituted phenyl ring to rotate significantly out of the carbonyl plane. This rotation minimizes the van der Waals repulsion between the methoxy group and the carbonyl oxygen, as well as with the other phenyl ring. Studies on other ortho-substituted benzophenones show that this steric inhibition of resonance leads to larger dihedral angles for the substituted ring. sci-hub.seresearchgate.net While the unsubstituted ring might maintain a smaller dihedral angle, the 2-methoxy-3-fluorophenyl ring is expected to have a dihedral angle considerably larger than 30°, potentially in the range of 60° or more, similar to other ortho-substituted analogues. This twisting disrupts the π-conjugation between the substituted ring and the carbonyl group.
| Compound | Substituents | Approximate Dihedral Angle (Ring vs. C=O) |
|---|---|---|
| Benzophenone | None | ~30° |
| 2-Methylbenzophenone | ortho-CH₃ | ~43° (for substituted ring) |
| 2,2'-Dichlorobenzophenone | ortho, ortho'-Cl | ~60-80° (for both rings) |
| This compound (Predicted) | ortho-OCH₃, meta-F | >50° (for substituted ring) |
Modulation of Spectroscopic Signatures by Substituent Position
The specific placement of the fluoro and methoxy groups leads to predictable changes in the spectroscopic signatures of the molecule.
NMR Spectroscopy: In ¹³C NMR, the chemical shift of the carbonyl carbon is highly sensitive to the degree of conjugation with the aromatic rings. cdnsciencepub.com The steric hindrance from the ortho-methoxy group reduces conjugation, which is expected to cause a deshielding (downfield shift) of the C=O signal compared to benzophenones lacking an ortho substituent. cdnsciencepub.com In ¹H NMR, the protons on the substituted ring will show complex splitting patterns due to both H-H and H-F coupling. The methoxy group protons will appear as a characteristic singlet around 3.7-3.9 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found around 1660 cm⁻¹. The disruption of conjugation by the twisted substituted ring may cause a slight increase in this frequency compared to fully conjugated systems. Other characteristic bands would include C-F stretching vibrations (around 1100-1250 cm⁻¹) and C-O stretching vibrations of the methoxy group (around 1020-1250 cm⁻¹).
UV-Vis Spectroscopy: Benzophenone typically displays a strong π→π* transition band and a weaker, longer-wavelength n→π* transition band. psu.edu The severe twisting caused by the ortho-methoxy group reduces the extent of π-conjugation across the molecule. This disruption of the chromophore generally leads to a hypsochromic shift (blue shift, to shorter wavelengths) and a decrease in the intensity of the π→π* absorption band. cdnsciencepub.com
Influence on Photoreactivity and Excited State Behavior
The photoreactivity of benzophenone is one of its most well-known characteristics, typically involving the absorption of UV light to promote an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition). This is followed by efficient intersystem crossing (ISC) to form a reactive triplet excited state.
The substituents can influence this behavior in several ways:
Energy of the n→π Transition:* The electron-donating methoxy group can increase the electron density on the carbonyl oxygen, potentially raising the energy of the non-bonding orbital. This could shift the energy required for the n→π* transition.
Triplet State Energy: The electronic effects of the substituents can modulate the energy and reactivity of the triplet state. While specific data for this compound is not available, studies on related molecules show that electron-donating groups can alter the excited-state dynamics. researchgate.net
Intramolecular Reactions: The proximity of the methoxy group to the carbonyl group could potentially open pathways for intramolecular excited-state reactions, although such processes would compete with the highly efficient intersystem crossing typical of benzophenones.
Control of Intermolecular Interactions and Crystal Packing
The fluorine and methoxy substituents provide specific sites for intermolecular interactions that control how the molecules arrange themselves in a crystal lattice. While the specific crystal structure of this compound is not publicly available, the potential interactions can be predicted.
Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving aromatic or methoxy protons are highly probable and often play a key role in the crystal packing of ketones.
Fluorine Interactions: The polarized C-F bond can participate in various weak interactions. These include C-H···F hydrogen bonds and dipole-dipole interactions. nih.gov The role of fluorine in crystal packing is complex; it can be involved in stabilizing interactions but can also form repulsive contacts depending on the geometry. nih.gov
π-π Stacking: Despite the twisted conformation, molecules may still arrange to allow for offset π-π stacking interactions between the phenyl rings of adjacent molecules. The electron-rich nature of the methoxy-substituted ring and the relatively electron-poor character of the unsubstituted ring could favor donor-acceptor type stacking arrangements.
The final crystal packing would be a balance of these varied weak interactions, seeking to maximize attractive forces while minimizing steric repulsion.
Future Research Directions and Emerging Opportunities for 3 Fluoro 2 Methoxybenzophenone
Exploration of Novel Synthetic Routes and Catalytic Systems
The efficient and selective synthesis of 3-Fluoro-2-methoxybenzophenone is a foundational element for its future exploration. While traditional methods like Friedel-Crafts acylation are established for benzophenone (B1666685) synthesis, future research will likely pivot towards more sophisticated and sustainable catalytic systems. mdpi.com The development of novel routes could focus on cross-coupling reactions, leveraging advancements in palladium, nickel, or copper catalysis to construct the diaryl ketone core with high precision and functional group tolerance.
Furthermore, the exploration of C-H activation methodologies presents a compelling frontier. Direct arylation of 2-methoxybenzene with 3-fluorobenzoyl chloride or related precursors, facilitated by transition-metal catalysts, could offer a more atom-economical and step-efficient synthesis. Research in this area would involve screening various catalyst-ligand combinations to optimize reaction conditions, minimize steric hindrance effects from the ortho-methoxy group, and maximize regioselectivity. The development of photoredox or electrochemical catalytic systems could also provide greener and more efficient alternatives to conventional thermal methods.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Catalyst System | Key Advantages | Research Focus |
| Advanced Cross-Coupling | Palladium, Nickel, or Copper complexes with tailored ligands | High functional group tolerance, milder reaction conditions | Ligand design for enhanced reactivity and selectivity. |
| C-H Activation/Arylation | Rhodium, Ruthenium, or Palladium catalysts | High atom economy, reduced pre-functionalization steps | Overcoming steric hindrance, achieving high regioselectivity. |
| Photoredox Catalysis | Organic dyes or Iridium/Ruthenium complexes | Use of visible light as a sustainable energy source | Development of suitable photosensitizers and reaction conditions. |
| Electrochemical Synthesis | Electrode materials as catalysts/mediators | Avoidance of stoichiometric chemical oxidants/reductants | Optimization of electrolyte, electrode material, and cell design. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the synthetic pathways to this compound necessitates the implementation of advanced spectroscopic techniques for real-time reaction monitoring. In situ spectroscopic methods such as ReactIR (Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) are invaluable tools for tracking the concentration of reactants, intermediates, and products throughout the course of a reaction. rsc.orgmpg.defao.org
Future research could focus on developing bespoke flow chemistry setups integrated with these spectroscopic probes. beilstein-journals.org This would enable the continuous monitoring of reactions under various conditions, facilitating rapid optimization of parameters like temperature, pressure, and catalyst loading. The data-rich environment provided by these techniques allows for the elucidation of reaction kinetics and mechanisms, identifying transient intermediates and potential side reactions that might be missed by traditional offline analysis. mpg.debeilstein-journals.org The application of chemometrics to the large datasets generated by in situ spectroscopy can further enhance the understanding of complex reaction networks.
Deepening Mechanistic Understanding via Ultrafast Spectroscopy
The photophysical and photochemical properties of benzophenone and its derivatives are of fundamental importance, particularly for applications in photochemistry and optoelectronics. Ultrafast spectroscopic techniques, such as femtosecond transient absorption, provide the temporal resolution needed to probe the excited-state dynamics of this compound. rsc.orgresearchgate.net
A key area of future investigation will be the influence of the fluorine and methoxy (B1213986) substituents on the intersystem crossing (ISC) rates and triplet state lifetimes. uah.esacs.org Researchers can explore how the electronic and steric effects of these groups modulate the energy levels of the singlet and triplet excited states and the efficiency of spin-orbit coupling. uah.esacs.org Such studies are crucial for understanding the photosensitizing capabilities of the molecule and for designing derivatives with tailored photochemical behavior. The combination of experimental ultrafast spectroscopy with high-level quantum chemical calculations will be instrumental in building a comprehensive picture of the excited-state potential energy surfaces. uah.esacs.org
Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm for the rational design of new molecules with specific properties. researchgate.netufms.br In the context of this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict its electronic structure, spectroscopic properties, and reactivity. ufms.br
Future research will likely involve the use of computational screening to identify promising derivatives of this compound for various applications. For instance, by systematically varying the substitution patterns, it is possible to computationally predict how these changes will affect properties like the HOMO-LUMO gap, absorption and emission spectra, and triplet energy levels. ufms.br These in silico predictions can then guide synthetic efforts, prioritizing the synthesis of the most promising candidates. This integrated approach can significantly accelerate the discovery and development of new materials based on the this compound scaffold. nih.gov
Expansion of Applications in Emerging Technologies (e.g., Quantum Materials, Optoelectronics)
While benzophenones are already utilized in areas like photopolymerization and as UV filters, the unique substitution pattern of this compound may open doors to more advanced technological applications. The field of organic light-emitting diodes (OLEDs) is a particularly promising area. Benzophenone derivatives have been investigated as host materials and emitters in OLED devices. mdpi.com The fluorine and methoxy groups can influence the charge transport properties and emission characteristics of the molecule, potentially leading to improved device performance.
Future research could focus on incorporating this compound as a building block in larger, more complex molecular architectures for optoelectronic applications. For example, it could be integrated into donor-acceptor systems to tune the intramolecular charge transfer characteristics, which is crucial for applications in thermally activated delayed fluorescence (TADF) emitters. mdpi.com Furthermore, the potential for this molecule to be used in the development of novel quantum materials, where its specific electronic and photophysical properties could be harnessed for quantum information processing or sensing, represents a long-term but exciting research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
